2-Bromo-4-(dimethylsulfamoyl)benzoic acid
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Overview
Description
2-Bromo-4-(dimethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylsulfamoyl group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid typically involves the bromination of 4-(dimethylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dimethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(dimethylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dimethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(methylsulfamoyl)benzoic acid
- 2-Bromo-4-(ethylsulfamoyl)benzoic acid
- 2-Bromo-4-(propylsulfamoyl)benzoic acid
Uniqueness
2-Bromo-4-(dimethylsulfamoyl)benzoic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and binding affinity compared to its analogs .
Properties
IUPAC Name |
2-bromo-4-(dimethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSQLWDGLWDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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